Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-oxopropyl group and at the 4-position with a methyl carboxylate moiety. This structural motif is common in pharmaceutical and agrochemical research due to the triazole ring’s metabolic stability and versatility in non-covalent interactions.
Properties
IUPAC Name |
methyl 1-(2-oxopropyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5(11)3-10-4-6(8-9-10)7(12)13-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOYFOGUQIDYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(N=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1545084-64-7) is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound features a triazole ring with an oxopropyl substituent and a carboxylate group. The synthesis typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions. This method is favored for its efficiency and ability to produce high yields of the desired product .
The biological activity of this compound is attributed to its interaction with various molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing enzyme activity or receptor binding. The oxopropyl group may enhance binding affinity, contributing to the compound's efficacy in biological systems .
Anticancer Activity
Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound were evaluated for their cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 14.64 |
| This compound | HCT-116 | 14.16 |
| This compound | HepG2 | 12.22 |
These values indicate promising antiproliferative activity comparable to established chemotherapeutics like doxorubicin . The mechanism involves inhibition of thymidylate synthase, which is crucial for DNA synthesis.
Antimicrobial Activity
This compound also demonstrates significant antimicrobial effects. Studies have reported its efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to disrupt microbial cell functions effectively.
The following table summarizes the antimicrobial activity observed:
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
These results indicate that the compound has potential as a broad-spectrum antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the biological potential of triazole derivatives:
- Anticancer Studies : A series of triazole-containing compounds were synthesized and tested for their anticancer properties. The results indicated that modifications in the triazole structure significantly affected cytotoxicity across different cancer cell lines .
- Antimicrobial Evaluations : Research demonstrated that triazoles exhibit potent antibacterial and antifungal activities compared to traditional antibiotics. This suggests that such compounds could serve as alternatives in treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent due to its antifungal and antibacterial properties:
- Antifungal Activity : Triazoles are known for their ability to inhibit fungal growth by targeting ergosterol biosynthesis. Studies have shown that derivatives of this compound exhibit significant antifungal activity against various pathogens.
- Antibacterial Properties : The compound has demonstrated efficacy against several bacterial strains, making it a candidate for developing new antibiotics.
Agricultural Applications
In agriculture, this compound is explored for its potential as a fungicide:
- Fungicidal Activity : Research indicates that this compound can effectively control fungal diseases in crops, offering an alternative to traditional fungicides that may have harmful environmental effects.
Material Science
The compound's unique chemical structure allows for its use in developing new materials:
- Polymer Science : this compound can serve as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability and chemical resistance.
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for antifungal activity. This compound was found to exhibit potent activity against Candida albicans, with an IC50 value significantly lower than standard antifungal agents .
Case Study 2: Agricultural Application
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced fungal infections in tomato crops. The study indicated a reduction in disease incidence by over 60% compared to untreated controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate and its analogs:
Physicochemical Properties
- Polarity and Solubility : The 2-oxopropyl group increases polarity compared to methyl or benzyl substituents, likely improving aqueous solubility. Fluorinated analogs (e.g., 2,6-difluorobenzyl) exhibit greater lipophilicity, favoring membrane permeability .
- Hydrogen Bonding : The ketone in the 2-oxopropyl group may engage in hydrogen bonding, similar to the N–H···O interactions observed in naphthalene-derived triazoles .
- Thermal Stability : Methyl esters generally enhance stability; derivatives like Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate show robust crystalline frameworks .
Crystallographic and Spectroscopic Insights
- Crystal Packing : Analogs with aryl groups (e.g., naphthalene) form dimers via C–H···O and N–H···O bonds, while methyl-substituted triazoles adopt planar arrangements stabilized by π-stacking .
- NMR Signatures: Methyl esters typically resonate at δ ~3.8–4.0 ppm (¹H) and δ ~50–55 ppm (¹³C). Fluorinated derivatives show distinct ¹⁹F NMR peaks (e.g., δ = -113.50 ppm in α-aminophosphonates) .
Pharmaceutical Relevance
- Bioactivity : Fluorinated triazoles (e.g., Rufinamide analogs) are FDA-approved anticonvulsants, suggesting that the 2-oxopropyl variant could be explored for CNS applications .
- Metabolism : The ketone group may undergo reductase-mediated transformations, unlike inert fluorinated or aryl substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
